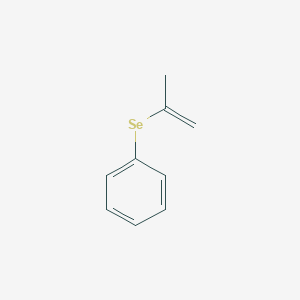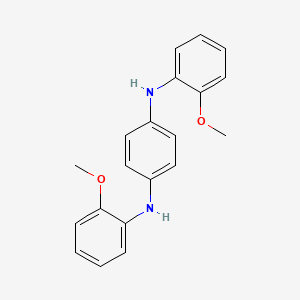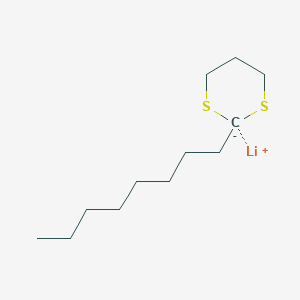![molecular formula C16H14Cl2N2O4S2 B14510750 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid CAS No. 64080-98-4](/img/structure/B14510750.png)
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid is a complex organic compound characterized by the presence of disulfide and carboxymethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Disulfide Bond: This step involves the oxidation of thiol groups to form a disulfide bond. Common oxidizing agents used include hydrogen peroxide (H₂O₂) and iodine (I₂).
Introduction of the Carboxymethylamino Group: This step involves the reaction of a chlorinated aromatic compound with glycine or its derivatives under basic conditions to introduce the carboxymethylamino group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale synthesis of the intermediate compounds using industrial reactors.
Purification and Isolation: Purification of the intermediates using techniques such as crystallization and chromatography.
Final Assembly: Coupling of the purified intermediates under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfonic acids
Reduction Products: Thiol derivatives
Substitution Products: Various substituted aromatic compounds
Applications De Recherche Scientifique
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting diseases involving oxidative stress and disulfide bond formation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid involves its interaction with molecular targets through its disulfide and carboxymethylamino groups. The compound can modulate redox reactions and influence the formation and breaking of disulfide bonds in proteins and other biomolecules. This modulation can affect various cellular pathways and processes, including oxidative stress response and protein folding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different applications.
Trifluorotoluene: Another compound with aromatic rings and halogen substituents, used in different contexts.
Uniqueness
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid is unique due to its specific combination of disulfide and carboxymethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64080-98-4 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O4S2 |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
2-[2-[[2-(carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid |
InChI |
InChI=1S/C16H14Cl2N2O4S2/c17-9-1-3-11(19-7-15(21)22)13(5-9)25-26-14-6-10(18)2-4-12(14)20-8-16(23)24/h1-6,19-20H,7-8H2,(H,21,22)(H,23,24) |
Clé InChI |
KMPYMZQAZQCOTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)NCC(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)

![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
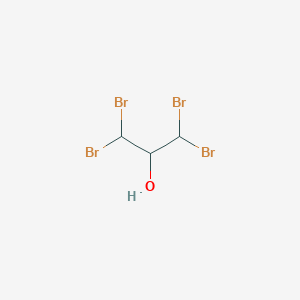
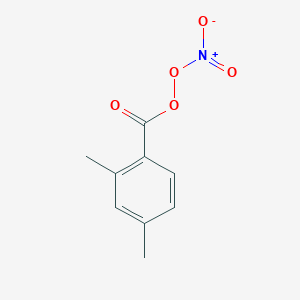
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)

